2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LY525327 involves several key steps:
Starting Materials: The synthesis begins with the preparation of decahydro-isoquinoline derivatives.
Reaction Conditions:
Industrial Production: Industrial-scale production of LY525327 would require optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
LY525327 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the tetrazole ring, can lead to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Major Products: The major products depend on the specific reaction conditions but generally include modified isoquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of isoquinoline derivatives.
Industry: Potential applications in the pharmaceutical industry include the development of new analgesics and migraine treatments.
Mechanism of Action
LY525327 exerts its effects primarily through antagonism of the metabotropic glutamate receptor 5 (mGluR5) . This receptor is involved in various signaling pathways, including the calcium signaling pathway and the neuroactive ligand-receptor interaction pathway. By inhibiting mGluR5, LY525327 modulates neuronal excitability and reduces pain perception.
Comparison with Similar Compounds
LY525327 can be compared with other compounds targeting the metabotropic glutamate receptor 5:
Similar Compounds: Other mGluR5 antagonists include MPEP (2-Methyl-6-(phenylethynyl)pyridine) and Fenobam.
Properties
Molecular Formula |
C23H34N6O2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-ethylbutyl (3S,4aR,6S,8aR)-6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H34N6O2/c1-3-15(4-2)14-31-23(30)21-12-17-11-18(10-9-16(17)13-24-21)25-20-8-6-5-7-19(20)22-26-28-29-27-22/h5-8,15-18,21,24-25H,3-4,9-14H2,1-2H3,(H,26,27,28,29)/t16-,17+,18-,21-/m0/s1 |
InChI Key |
KQDBQKHPLFHNIW-NYUBLWNDSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@@H]1C[C@H]2C[C@H](CC[C@H]2CN1)NC3=CC=CC=C3C4=NNN=N4 |
Canonical SMILES |
CCC(CC)COC(=O)C1CC2CC(CCC2CN1)NC3=CC=CC=C3C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.